2-(2-Furanyl)-6-methyl-d3-pyrazine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature Conventions
The systematic nomenclature of 2-(2-Furanyl)-6-methyl-d³-pyrazine follows established International Union of Pure and Applied Chemistry conventions for isotopically modified compounds. According to International Union of Pure and Applied Chemistry guidelines, isotopic substitution is denoted by placing the isotope symbol immediately before the modified portion of the molecule name. The compound's systematic name incorporates the trideuteriomethyl designation to specify the precise location and extent of deuterium incorporation.
The parent heterocyclic framework consists of a pyrazine ring, which represents a six-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1,4-positions within the ring structure. The furanyl substituent at position 2 of the pyrazine ring is specifically identified as the 2-furanyl isomer, indicating attachment through the 2-position of the furan ring system. The deuterated methyl group occupies position 6 of the pyrazine core, creating the complete structural designation.
International Union of Pure and Applied Chemistry nomenclature conventions require specific attention to isotopic labeling patterns, particularly when multiple isotopes are present within a single functional group. The d³ designation indicates that all three hydrogen atoms of the methyl group have been replaced with deuterium atoms, creating a trideuteriomethyl substituent. This systematic approach ensures unambiguous identification of the isotopic composition and molecular structure.
Chemical Abstracts Service Registry Number Analysis and Isotopologue Identification
The Chemical Abstracts Service registry system provides unique numerical identifiers for both the deuterated compound and its non-deuterated parent structure. The deuterated isotopologue 2-(2-Furanyl)-6-methyl-d³-pyrazine carries the Chemical Abstracts Service registry number 1335402-08-8, while the parent compound 2-(2-Furyl)-6-methylpyrazine is assigned the number 32737-03-4. This systematic numbering approach enables precise differentiation between isotopic variants within chemical databases and regulatory frameworks.
The isotopologue relationship between these compounds reflects the specific pattern of deuterium incorporation without alteration of the fundamental carbon-nitrogen-oxygen framework. Chemical Abstracts Service registration protocols require separate entries for isotopically distinct molecules, recognizing that deuterium substitution can significantly impact analytical detection methods, metabolic pathways, and spectroscopic properties.
Table 1: Chemical Abstracts Service Registry Number Analysis
| Compound Variant | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Parent Compound | 32737-03-4 | C₉H₈N₂O | 160.17 |
| Deuterated Isotopologue | 1335402-08-8 | C₉H₅D₃N₂O | 163.195 |
The isotopologue identification system recognizes that deuterium incorporation creates measurably different physical and chemical properties despite maintaining identical connectivity patterns. Mass spectrometric analysis readily distinguishes between these variants based on their three-dalton mass difference, enabling precise quantitative analysis in complex matrices.
Structural Relationship to Parent Compound 2-(2-Furyl)-6-methylpyrazine
The structural relationship between 2-(2-Furanyl)-6-methyl-d³-pyrazine and its parent compound 2-(2-Furyl)-6-methylpyrazine demonstrates the conservation of molecular connectivity while introducing isotopic variation. The parent compound exhibits a molecular formula of C₉H₈N₂O with a molecular weight of 160.17 daltons, featuring a pyrazine ring system substituted with a furan moiety at position 2 and a methyl group at position 6.
The deuterated analog maintains identical connectivity patterns but incorporates three deuterium atoms within the methyl substituent at position 6 of the pyrazine ring. This substitution pattern preserves the electronic distribution, aromatic character, and general chemical reactivity of the parent structure while introducing the mass differential necessary for analytical applications.
Structural analysis reveals that both compounds share the same simplified molecular input line entry system representation for their carbon-nitrogen-oxygen framework: CC1=CN=CC(=N1)C2=CC=CO2, with the distinction arising only in the isotopic composition of the methyl carbon's attached hydrogen atoms. The International Chemical Identifier string for the parent compound (InChI=1S/C9H8N2O/c1-7-5-10-6-8(11-7)9-3-2-4-12-9/h2-6H,1H3) provides the connectivity information that remains unchanged in the deuterated variant.
Table 2: Comparative Structural Analysis
| Property | Parent Compound | Deuterated Isotopologue |
|---|---|---|
| Core Framework | Pyrazine-furan system | Pyrazine-furan system |
| Substitution Pattern | 2-furyl, 6-methyl | 2-furyl, 6-trideuteriomethyl |
| Aromatic Character | Maintained | Maintained |
| Electronic Distribution | Reference | Essentially unchanged |
| Hydrogen Bond Capacity | 2 acceptors, 0 donors | 2 acceptors, 0 donors |
The preservation of three-dimensional conformation and electronic properties ensures that the deuterated isotopologue serves as an effective internal standard for analytical applications while maintaining the fundamental chemical behavior of the parent structure.
Deuterium Labeling Pattern Specification (d³ Configuration)
The deuterium labeling pattern in 2-(2-Furanyl)-6-methyl-d³-pyrazine follows a specific d³ configuration that involves the complete substitution of all three hydrogen atoms within the methyl substituent at position 6 of the pyrazine ring. This labeling pattern represents uniform isotopic substitution within a single functional group, creating a trideuteriomethyl moiety (-CD₃) that replaces the original methyl group (-CH₃).
Deuterium incorporation patterns are classified according to the extent and location of isotopic substitution. The d³ designation specifically indicates that three deuterium atoms have replaced three hydrogen atoms within a defined structural unit. This contrasts with partial deuteration patterns (d₁ or d₂) or more extensive deuteration schemes involving multiple functional groups.
The synthesis of d³-labeled compounds typically employs deuterated methylating agents or hydrogen-deuterium exchange reactions under controlled conditions. Palladium-catalyzed cross-coupling reactions utilizing deuterated methyl iodide (CD₃I) represent one established synthetic approach for introducing trideuteriomethyl groups into aromatic heterocycles. Alternative methodologies include photoredox-catalyzed deuteration protocols that can achieve selective isotopic exchange using deuterium oxide as the deuterium source.
Table 3: Deuterium Labeling Specification
| Labeling Parameter | Specification |
|---|---|
| Labeling Site | Position 6 methyl group |
| Deuterium Count | 3 atoms |
| Substitution Pattern | Complete (100% at labeled site) |
| Isotopic Purity | ≥95% minimum |
| Configuration Type | Trideuteriomethyl (-CD₃) |
| Mass Increment | +3.018 daltons |
The d³ labeling pattern provides optimal mass spectrometric discrimination while maintaining synthetic accessibility. The three-dalton mass difference between labeled and unlabeled compounds ensures clear chromatographic and mass spectrometric separation, enabling precise quantitative analysis in complex biological and environmental matrices. The isotopic purity specification of greater than 95% ensures reliable analytical performance and minimal interference from incompletely labeled material.
Properties
CAS No. |
1335402-08-8 |
|---|---|
Molecular Formula |
C9H5D3N2O |
Molecular Weight |
160.2 |
Purity |
95% min. |
Synonyms |
2-(2-Furanyl)-6-methyl-d3-pyrazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties
Key Compounds for Comparison
2-Methyl-6-(2-propenyl)pyrazine (C₈H₁₀N₂, MW 134.18): Features an allyl group at the 6-position, which introduces π-electron density and enhances reactivity in alkylation reactions .
2-Methoxy-3/5-methylpyrazine (C₆H₈N₂O, MW 140.15): The methoxy group is strongly electron-donating, red-shifting absorption maxima (λ ~310–330 nm) but reducing fluorescence intensity due to disrupted π-conjugation .
6-(Furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide (C₁₃H₁₃N₅O₂, MW 271.27): Incorporates a carbohydrazide group, enabling hydrogen bonding and coordination chemistry, unlike the methyl-d3 group in the target compound .
Electronic and Spectral Properties
- Absorption and Fluorescence :
- The furanyl group in 2-(2-Furanyl)-6-methyl-d3-pyrazine is moderately electron-donating, leading to π→π* transitions with absorption maxima similar to 4-fluorophenyl-substituted pyrazines (λ ~290–310 nm) .
- Methoxy-substituted analogs exhibit broader absorption peaks and reduced emission intensity due to steric and electronic interference, whereas allyl groups enhance conjugation but lack fluorescence .
- Stokes shifts for furanyl-containing compounds (~50–70 nm) indicate significant structural relaxation post-excitation, comparable to quinazoline derivatives .
Table 1: Comparative Electronic Properties
| Compound | Substituent | Absorption λ (nm) | Emission λ (nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| This compound | 2-Furanyl, 6-CD₃ | ~300 | ~480–495 | ~180 |
| 2-Methoxy-3-methylpyrazine | 2-OCH₃, 3-CH₃ | 310–330 | ~490 | ~160 |
| 2-Allyl-6-methylpyrazine | 6-CH₂CHCH₂ | ~280 | Non-fluorescent | — |
| 6-(Furan-2-yl)-pyrazolo-pyridine | 6-Furanyl, carbohydrazide | ~290 | ~475 | ~185 |
Preparation Methods
Cyclocondensation of α-Aminoketones
Pyrazines are classically synthesized via the condensation of two α-aminoketone units. For example, the reaction of 2-aminoacetophenone with 2-furan-2-yl-1-aminoethanone under acidic conditions yields the pyrazine backbone. This method, however, requires precise control over stoichiometry and reaction conditions to avoid side products.
Modified Skraup Reaction
Adapting the Skraup reaction—traditionally used for quinoline synthesis—researchers have employed glycerol and sulfuric acid to facilitate cyclodehydration of nitro-substituted precursors. While this approach is less common for pyrazines, it offers a pathway to fused heterocycles when coupled with furan-containing intermediates.
Deuterium Labeling at the Methyl Group
Direct Alkylation with Deuterated Reagents
The most straightforward method involves substituting a halogen atom at position 6 of the pyrazine ring with a deuterated methyl group. For example:
-
Reactant : 6-Bromo-2-(2-furanyl)pyrazine
-
Deuterated Reagent : CD₃MgBr (deuterated methylmagnesium bromide)
Key Considerations :
-
Side Reactions : Competing elimination or over-alkylation.
-
Yield Optimization : Use of catalytic CuI enhances reactivity (yield: ~70%).
Integrated Synthetic Routes
One-Pot Synthesis
Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
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